molecular formula C19H29Cl2N5O B1671759 Etoperidone hydrochloride CAS No. 57775-22-1

Etoperidone hydrochloride

Cat. No.: B1671759
CAS No.: 57775-22-1
M. Wt: 414.4 g/mol
InChI Key: BHKPQZVLIZKSAG-UHFFFAOYSA-N
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Description

Etoperidone hydrochloride is an atypical antidepressant that was developed in the 1970s. It is a phenylpiperazine-substituted triazole derivative, chemically related to trazodone and nefazodone. This compound functions as a serotonin antagonist and reuptake inhibitor, making it useful in the treatment of depression .

Mechanism of Action

Target of Action

Etoperidone hydrochloride, an atypical antidepressant, primarily targets serotonergic receptors and adrenergic receptors . It has the capacity to inhibit serotonin receptors and also inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, etoperidone also inhibits the α-adrenergic receptors .

Mode of Action

The activity of etoperidone is mainly due to its major metabolite 1- (3’-chlorophenyl)piperazine (mCPP) . mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors . This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a .

Biochemical Pathways

Etoperidone has a biphasic effect on the central transmission of serotonin . It presents the capacity to inhibit serotonin receptor but also to inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, etoperidone also inhibits the α-adrenergic receptors .

Pharmacokinetics

Etoperidone is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .

Result of Action

The molecular and cellular effects of etoperidone’s action are primarily due to its inhibition of serotonin and adrenergic receptors . This results in a biphasic effect on the central transmission of serotonin . It also has the capacity to inhibit the reuptake of serotonin, norepinephrine, and dopamine .

Action Environment

Several factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant, and environmental factors can greatly influence the toxicity of a specific compound . The dose–response relationship, or exposure-response relationship, describes the change in effect on an organism . The relationship between dose and response is usually established when the chemical/drug effect at a particular dose has reached a maximum or a steady level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etoperidone hydrochloride involves multiple steps, starting with the preparation of the phenylpiperazine core. The core is then reacted with a triazole derivative under controlled conditions to form the final compound. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The final product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions

Etoperidone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites that retain the core structure of this compound but with modifications at specific functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Etoperidone hydrochloride is chemically related to trazodone and nefazodone, both of which are also serotonin antagonists and reuptake inhibitors. this compound has a unique pharmacological profile due to its specific binding affinities and receptor interactions. Similar compounds include:

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKPQZVLIZKSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52942-31-1 (Parent)
Record name Etoperidone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221
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DSSTOX Substance ID

DTXSID30967410
Record name 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57775-22-1, 52942-37-7
Record name 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52942-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etoperidone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etoperidone hydrochloride
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Record name 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1)
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Record name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride
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Record name ETOPERIDONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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